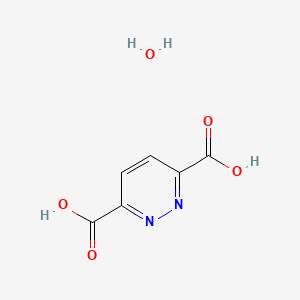
Pyridazinic dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridazinic dicarboxylic acid is a heterocyclic compound containing a pyridazine ring with two carboxylic acid groups. Pyridazine is a six-membered ring with two adjacent nitrogen atoms, making it a diazine.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridazinic dicarboxylic acid can be synthesized through various methods. One common approach involves the hydrolysis of nitriles or the carboxylation of organometallic intermediates . Another method includes the preparation of three-dimensional coordination polymers of lanthanide pyridazinic dicarboxylates by hydrothermal methods .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: Pyridazinic dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the presence of the carboxylic acid groups and the nitrogen atoms in the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often facilitated by catalysts or specific reaction conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Pyridazinic dicarboxylic acid has a wide range of applications in scientific research :
Chemistry: It serves as a building block for synthesizing various heterocyclic compounds and coordination polymers.
Biology: Its derivatives exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: this compound derivatives are explored for their potential as therapeutic agents in treating cardiovascular diseases, neurological disorders, and other medical conditions.
Industry: It is used in the development of agrochemicals, such as herbicides and insecticides, and in materials science for creating advanced materials with specific properties.
Mechanism of Action
The mechanism of action of pyridazinic dicarboxylic acid and its derivatives involves interactions with various molecular targets and pathways . For instance, some derivatives inhibit enzymes like stearoyl-coenzyme A desaturase-1, which plays a role in fatty acid metabolism . Others may act on ion channels or receptors, influencing cellular processes and physiological responses.
Comparison with Similar Compounds
Pyrimidine: Contains nitrogen atoms at positions 1 and 3.
Pyrazine: Contains nitrogen atoms at positions 1 and 4.
Pyridazinone: A derivative of pyridazine with a keto functionality, known for its broad spectrum of pharmacological activities.
Properties
CAS No. |
849223-55-8 |
|---|---|
Molecular Formula |
C6H6N2O5 |
Molecular Weight |
186.12 g/mol |
IUPAC Name |
pyridazine-3,6-dicarboxylic acid;hydrate |
InChI |
InChI=1S/C6H4N2O4.H2O/c9-5(10)3-1-2-4(6(11)12)8-7-3;/h1-2H,(H,9,10)(H,11,12);1H2 |
InChI Key |
UCXWZJNQMVLPFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1C(=O)O)C(=O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




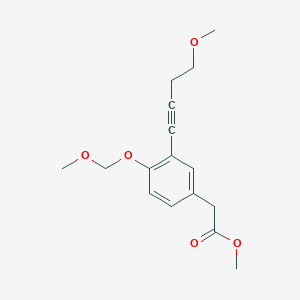
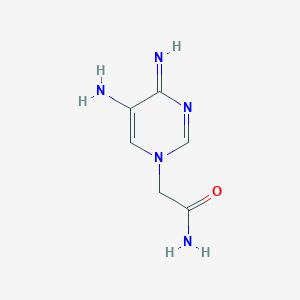

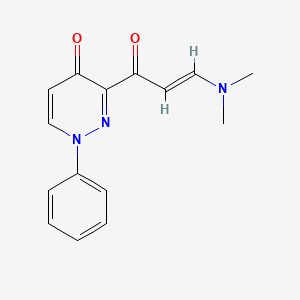
![2-[3-(2-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13098846.png)
![4-(1H-Pyrrolo[3,2-B]pyridin-3-YL)cyclohexanone](/img/structure/B13098852.png)
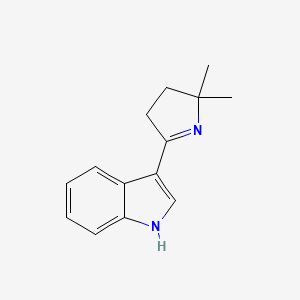
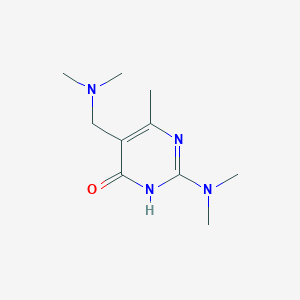
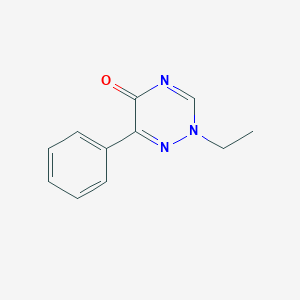
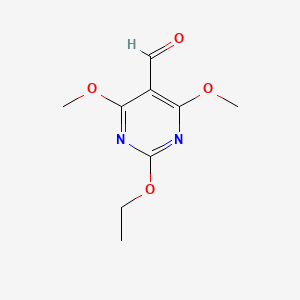
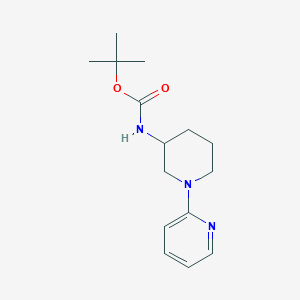
![2-(Heptylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13098892.png)
